6-Ethynyl-6-methylundeca-1,10-diene
Description
6-Ethynyl-6-methylundeca-1,10-diene is an unsaturated hydrocarbon featuring an 11-carbon backbone with double bonds at positions 1 and 10. The molecule is further substituted at position 6 with both a methyl (-CH₃) and an ethynyl (-C≡CH) group. Its molecular formula is C₁₄H₂₀, derived from the undeca-1,10-diene backbone (C₁₁H₁₈) with additional carbons and hydrogens from the substituents. The ethynyl group introduces sp-hybridized carbons, enhancing reactivity in click chemistry or polymerization, while the methyl group contributes steric bulk. Structural analogs include sesquiterpenes with epoxy or hydroxy groups and phenyl-substituted alkanes, which share similarities in chain length or substituent placement but differ in functional groups .
Properties
CAS No. |
922736-64-9 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
6-ethynyl-6-methylundeca-1,10-diene |
InChI |
InChI=1S/C14H22/c1-5-8-10-12-14(4,7-3)13-11-9-6-2/h3,5-6H,1-2,8-13H2,4H3 |
InChI Key |
XTVNOZPTRZAYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC=C)(CCCC=C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-6-methylundeca-1,10-diene can be achieved through several methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method utilizes a metathesis catalyst, such as Grubbs’ first-generation catalyst, to facilitate the polymerization reaction . The reaction typically occurs at high temperatures, up to 190°C, or at lower temperatures using solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale ADMET polymerization processes. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-6-methylundeca-1,10-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
6-Ethynyl-6-methylundeca-1,10-diene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers through ADMET polymerization.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethynyl-6-methylundeca-1,10-diene involves its ability to participate in various chemical reactions due to the presence of double and triple bonds. These bonds can undergo addition reactions, where reagents add across the multiple bonds, leading to the formation of new products. The compound’s reactivity is influenced by the stability of the intermediates formed during these reactions, such as carbocations in electrophilic addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Functional Group Analysis
Key Observations :
- Oxygenated vs. Hydrocarbon Backbones : Unlike the oxygenated sesquiterpenes (e.g., epoxybisabola derivatives), this compound lacks polar functional groups, resulting in lower solubility in polar solvents but higher volatility .
- Reactivity : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas epoxy or hydroxy groups in analogs participate in nucleophilic ring-opening or hydrogen bonding .
Spectroscopic and Physical Properties
NMR Chemical Shift Comparison (Selected Protons):
Insights :
- Ethynyl Group Signals : The sp-hybridized protons in this compound are expected near δH 2.1–2.5 ppm, distinct from the oxymethine (δH 3.93 ppm) in epoxybisabola derivatives .
- Double Bond Geometry : The terminal double bonds (δH 5.1–5.3 ppm) in the target compound contrast with internal double bonds in 6-methyl-(E)-3-undecene (δH 5.38 ppm) .
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